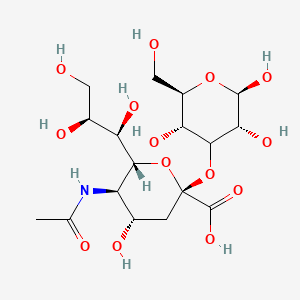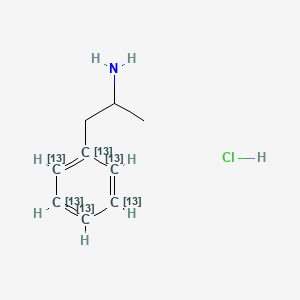
DL-Amphetamine-13C6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Amphetamine-13C6 Hydrochloride is a synthetic stimulant and a labeled compound used primarily as an internal standard in toxicology and analytical chemistry. The compound is a derivative of amphetamine, where six carbon atoms are replaced with the carbon-13 isotope. This labeling allows for precise quantification and analysis in mass spectrometry due to its unique isotopic signature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This can be achieved through various synthetic routes, including the Leuckart reaction, which involves the reductive amination of phenylacetone with formamide and subsequent hydrolysis . The reaction conditions often require controlled temperatures and the use of reducing agents such as formic acid .
Industrial Production Methods
Industrial production of DL-Amphetamine-13C6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced chromatographic techniques is essential for the separation and purification of the labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Amphetamine-13C6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various amphetamine derivatives, such as phenylacetone from oxidation and different substituted amphetamines from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
DL-Amphetamine-13C6 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of amphetamine and its derivatives.
Biology: Employed in studies involving neurotransmitter release and uptake mechanisms.
Industry: Applied in the quality control of pharmaceutical products containing amphetamine.
Wirkmechanismus
The mechanism of action of DL-Amphetamine-13C6 Hydrochloride is similar to that of amphetamine. It primarily acts by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved by reversing the transporters responsible for the reuptake of these neurotransmitters, leading to increased synaptic concentrations . The compound also inhibits the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dextroamphetamine: A more potent enantiomer of amphetamine used in the treatment of ADHD and narcolepsy.
Methamphetamine: A structurally similar compound with higher potency and abuse potential.
Methylphenidate: Another stimulant used in ADHD treatment but with a different mechanism of action.
Uniqueness
DL-Amphetamine-13C6 Hydrochloride is unique due to its isotopic labeling, which allows for precise analytical measurements. This makes it an invaluable tool in toxicology and pharmacokinetic studies, providing accurate data on the metabolism and distribution of amphetamine and its derivatives .
Eigenschaften
Molekularformel |
C9H14ClN |
|---|---|
Molekulargewicht |
177.62 g/mol |
IUPAC-Name |
1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i2+1,3+1,4+1,5+1,6+1,9+1; |
InChI-Schlüssel |
SEVKYLYIYIKRSW-RDIRWOPYSA-N |
Isomerische SMILES |
CC(C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)N.Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




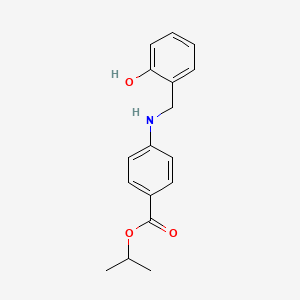
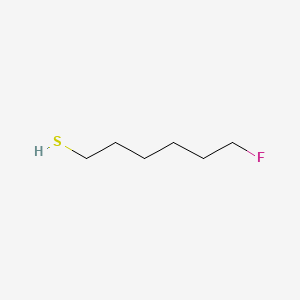
![2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)

![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
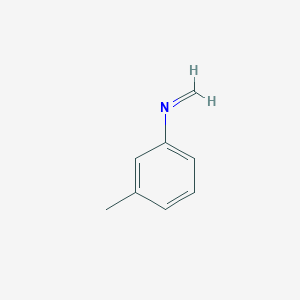
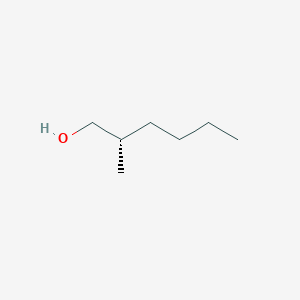
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)
